N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methylphenyl group and a pyrimido-indolylsulfanyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a pyrimido-indole derivative under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting antimicrobial or anticancer activities . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloro-methylphenyl group but differs in the presence of a thiazole ring instead of a pyrimido-indole moiety.
N-(3-chloro-4-fluorophenyl)-2-(3-methylphenyl)thioacetamide: Similar in having a chloro-phenyl group but with different substituents and a thioacetamide linkage.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both chloro-methylphenyl and pyrimido-indole moieties provides a distinct chemical structure that may offer unique interactions with biological targets, making it a valuable compound for further research .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on various studies, focusing on its mechanism of action, efficacy against cancer cell lines, and other relevant biological properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H15ClN4OS
- Molecular Weight : 344.83 g/mol
Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. The pyrimidine and indole moieties are known to interact with ATP-binding sites of kinases, potentially leading to the inhibition of tumor growth.
Antitumor Activity
Several studies have evaluated the antitumor effects of related compounds. For instance, a study on pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance biological activity.
Compound | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Compound A | MCF-7 | 5.2 | Significant inhibition of cell proliferation |
Compound B | HeLa | 3.8 | Induced apoptosis in treated cells |
This compound | A549 | TBD | Further studies required |
Case Studies
- Study on MCF-7 Cells : A recent investigation into the effects of similar compounds on MCF-7 breast cancer cells showed that these compounds could inhibit cell growth by inducing apoptosis through the activation of caspase pathways.
- HeLa Cell Studies : Research indicated that derivatives with similar structures exhibited potent cytotoxicity against HeLa cells, suggesting a promising avenue for cervical cancer treatment.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are crucial to determine safety profiles before clinical application.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-6-7-12(8-14(11)20)23-16(25)9-26-19-18-17(21-10-22-19)13-4-2-3-5-15(13)24-18/h2-8,10,24H,9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTXVWMSDLAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.